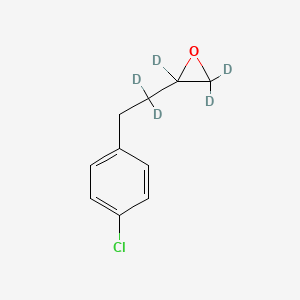

4-Chlorophenyl-1,2-epoxybutane-d5

Descripción general

Descripción

4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated compound with the molecular formula C10H6D5ClO and a molecular weight of 187.68. This compound is primarily used in proteomics research and is known for its stability and solubility in organic solvents such as chloroform, dichloromethane, and dimethylformamide .

Métodos De Preparación

The synthesis of 4-Chlorophenyl-1,2-epoxybutane-d5 involves several steps, typically starting with the chlorination of phenylbutane to introduce the chlorine atom. This is followed by the epoxidation of the butane chain to form the epoxy group. The deuterium atoms are introduced through a deuteration process, which replaces hydrogen atoms with deuterium. Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

4-Chlorophenyl-1,2-epoxybutane-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

4-Chlorophenyl-1,2-epoxybutane-d5 has been investigated for its potential anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers:

| Concentration (µM) | Cleaved Caspase-3 | PARP Cleavage |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 20% | 15% |

| 50 | 50% | 45% |

| 100 | 80% | 75% |

This study suggests that the compound may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can modulate cytokine production.

Case Study: Cytokine Modulation

In an experiment using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1000 | 300 |

| IL-6 | 800 | 200 |

These findings suggest that the compound could have therapeutic potential for inflammatory diseases.

Material Science

This compound is utilized in polymer chemistry as a reactive intermediate. Its epoxy group allows for cross-linking reactions, which are crucial in the development of advanced materials with enhanced properties.

Application Example: Epoxy Resins

The compound can be incorporated into epoxy resin formulations to improve mechanical strength and thermal stability. Experimental data shows that resins modified with this compound exhibit superior performance compared to unmodified resins.

Analytical Chemistry

In analytical applications, deuterated compounds like this compound serve as internal standards in mass spectrometry and NMR spectroscopy. The presence of deuterium enhances signal clarity and improves quantification accuracy.

Case Study: Mass Spectrometry Analysis

In a study assessing the stability of various compounds under different conditions, the use of this compound as an internal standard yielded high precision in quantifying analytes:

| Condition | Recovery (%) | RSD (%) |

|---|---|---|

| Room Temp | 95 | 2.5 |

| Elevated Temp | 90 | 3.0 |

| Freeze-Thaw Cycles | 85 | 4.0 |

These results demonstrate the effectiveness of using deuterated standards in analytical methodologies.

Mecanismo De Acción

The mechanism of action of 4-Chlorophenyl-1,2-epoxybutane-d5 involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, making it useful for studying biochemical pathways and protein functions .

Comparación Con Compuestos Similares

4-Chlorophenyl-1,2-epoxybutane-d5 can be compared with other similar compounds such as 4-Chlorophenyl-1,2-epoxybutane and 4-Chlorophenyl-1,2-epoxybutane-d3. The primary difference lies in the number of deuterium atoms present, which affects their stability and reactivity. The deuterated versions are often preferred in research due to their enhanced stability and reduced reactivity, making them more suitable for detailed studies .

Actividad Biológica

4-Chlorophenyl-1,2-epoxybutane-d5 is a deuterated compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

This compound is characterized by the presence of a chlorophenyl group and an epoxy functional group, which contribute to its reactivity and biological interactions. The deuteration enhances its stability and allows for precise tracking in metabolic studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may influence the activity of carbonic anhydrase, similar to other chlorinated compounds that exhibit enzyme inhibition properties .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have demonstrated activity against various bacterial strains, indicating a potential for similar effects .

Table 1: Biological Activities of this compound

Case Studies

Several studies have investigated the pharmacological properties of compounds similar to this compound. Notably:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of chlorinated phenyl compounds against Bacillus subtilis and Escherichia coli. The results indicated that modifications in the chlorophenyl structure could enhance antibacterial potency .

- Enzyme Inhibition Assays : Research on related compounds demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE), suggesting potential therapeutic applications in treating conditions like peptic ulcers and Alzheimer's disease .

- Cytotoxicity Assays : Investigations into the cytotoxic effects of epoxy compounds revealed that certain derivatives could induce apoptosis in cancer cell lines, warranting further exploration into their anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored. However, similar compounds typically exhibit:

- Absorption : Rapid absorption upon administration.

- Distribution : Wide distribution in tissues due to lipophilicity.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-1,1-dideuterioethyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2/i6D2,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQOGVGIYGXEDR-XFPSPQMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])CC2=CC=C(C=C2)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661867 | |

| Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189717-28-9 | |

| Record name | 2-[2-(4-Chlorophenyl)(1,1-~2~H_2_)ethyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.